N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide
Description
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide is an oxalamide derivative characterized by a benzothiazole moiety at the N1 position and a morpholinopropyl group at the N2 position. The benzothiazole ring, a heterocyclic scaffold with a sulfur and nitrogen atom, is known for its role in enhancing bioactivity, particularly in antiviral and anticancer agents . The morpholinopropyl substituent contributes to solubility and pharmacokinetic properties due to the polar morpholine ring.
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-12-4-2-5-13-14(12)19-17(25-13)20-16(23)15(22)18-6-3-7-21-8-10-24-11-9-21/h2,4-5H,3,6-11H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJFMAKUMRHKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide involves several steps. The starting material, 2-amino-4-methylbenzothiazole, is reacted with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then coupled with 3-morpholinopropylamine under appropriate conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction .
Chemical Reactions Analysis
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations:
- Benzothiazole vs.
- Morpholine Positioning: The linear 3-morpholinopropyl chain in the target compound may enhance solubility compared to the branched morpholino-phenylpropan-2-yl group in , which could sterically hinder target binding.
Biological Activity
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is classified as a benzothiazole derivative, characterized by the following structural formula:
IUPAC Name : N'-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Molecular Formula : C17H22N4O3S
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anti-inflammatory Activity : The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are pivotal in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, potentially alleviating conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It disrupts cellular proliferation by inducing apoptosis and inhibiting cell cycle progression. The exact pathways involved include modulation of apoptotic proteins and cell signaling pathways related to cancer cell survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis, inhibition of proliferation | |
| Antimicrobial | Disruption of bacterial cell wall |
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. Results indicated a reduction in viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analyses revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Q & A
Basic: What are the key considerations for synthesizing N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide with high purity?
Synthesis typically involves coupling reactions between substituted amines and oxalyl chloride intermediates. For example, oxalamide derivatives are synthesized by reacting 4-methylbenzo[d]thiazol-2-amine with activated oxalyl intermediates (e.g., ethyl chlorooxalate) in solvents like dichloromethane, followed by sequential coupling with 3-morpholinopropylamine . Critical steps include:
- Reagent selection : Use of triethylamine as a base to neutralize HCl byproducts .
- Purification : Silica gel column chromatography (e.g., CH₂Cl₂/MeOH gradients) ensures >90% purity, confirmed by HPLC and HRMS .
- Yield optimization : Low yields (30–53% in similar oxalamides) often result from steric hindrance or competing side reactions; adjusting stoichiometry or reaction time may improve efficiency .
Basic: How are structural and purity profiles validated for this compound?
Validation relies on:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm for benzothiazole), morpholine protons (δ 3.7–4.1 ppm), and oxalamide NH (δ 8.3–10.7 ppm) .
- LC-MS/HRMS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight (e.g., calculated m/z 422.12 vs. observed 423.27) .
- HPLC : Purity >90% is standard, with retention times matched to reference standards .
Advanced: What strategies address stereochemical challenges in oxalamide derivatives?
Stereoisomerism in oxalamides (e.g., axial chirality in benzothiazole-morpholine linkages) requires:
- Chiral chromatography : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, as seen in related HIV entry inhibitors .
- Stereoselective synthesis : Use chiral auxiliaries or catalysts to control stereochemistry during coupling steps .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the benzothiazole ring enhance antiviral activity by improving target binding (e.g., HIV-1 entry inhibition) .
- Linker flexibility : Morpholinopropyl chains balance hydrophilicity and conformational flexibility, optimizing pharmacokinetics .
- Bioisosteric replacements : Replacing morpholine with piperazine or thiomorpholine alters metabolic stability, as shown in related oxalamide inhibitors .
Advanced: What in vitro models evaluate the compound’s antiviral or enzymatic activity?
- HIV entry inhibition : Pseudovirus assays (e.g., TZM-bl cells) measure IC₅₀ values by quantifying luciferase reporter gene expression .
- Enzyme inhibition : Fluorescence polarization assays assess binding to targets like cytochrome P450 4F11 or stearoyl-CoA desaturase .
- Cytotoxicity : Parallel testing in HEK293 or HepG2 cells ensures selectivity (e.g., CC₅₀ > 100 µM) .
Advanced: How do impurities or degradation products impact pharmacological studies?
Common impurities include:
- Unreacted intermediates : Residual 4-methylbenzo[d]thiazol-2-amine detected via LC-MS at <0.1% .
- Stereoisomers : Undesired enantiomers (e.g., 1:1 mixtures in some syntheses) reduce potency and require chiral resolution .
- Oxidation products : Morpholine ring oxidation generates sulfoxides, identified by HRMS and mitigated using antioxidant stabilizers .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with HIV-1 gp120 or enzyme active sites .
- MD simulations : GROMACS simulations (50–100 ns) assess binding stability and conformational dynamics .
- QSAR models : Machine learning (e.g., Random Forest) correlates substituent properties (e.g., logP, polar surface area) with activity .
Basic: What analytical techniques detect trace impurities in bulk samples?
- UPLC-MS/MS : Quantifies impurities at ppm levels using multiple reaction monitoring (MRM) .
- NMR spiking : Adds reference standards (e.g., 4-chlorophenyl derivatives) to identify unknown peaks .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within 0.4% of theoretical) .
Advanced: How do solvent and temperature influence reaction reproducibility?
- Solvent polarity : DMF enhances nucleophilicity in coupling reactions but may increase side products; dichloromethane is preferred for sterically hindered amines .
- Temperature control : Reactions at 0–5°C minimize oxalamide decomposition, while reflux (e.g., 80°C in ethanol) accelerates sluggish steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
